molecular formula C19H30N4O5S B555646 H-D-Arg(Pbf)-OH CAS No. 200116-81-0

H-D-Arg(Pbf)-OH

Cat. No.: B555646
CAS No.: 200116-81-0
M. Wt: 426.5 g/mol
InChI Key: GVIXTVCDNCXXSH-CQSZACIVSA-N
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Description

H-D-Arg(Pbf)-OH: N-ω-(2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine , is a derivative of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a protecting group, 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which protects the guanidino group of arginine during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Arg(Pbf)-OH typically involves the protection of the guanidino group of arginine with the Pbf group. This can be achieved through the following steps:

    Protection of the Guanidino Group: The guanidino group of arginine is protected by reacting it with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of arginine and Pbf-Cl are reacted in the presence of a base in a suitable solvent.

    Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: H-D-Arg(Pbf)-OH undergoes various chemical reactions, including:

    Deprotection: The Pbf protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield free arginine.

    Coupling Reactions: It can participate in peptide coupling reactions, where it is coupled with other amino acids to form peptide bonds.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid is commonly used for the removal of the Pbf group.

    Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products:

    Free Arginine: Obtained after deprotection of the Pbf group.

    Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

H-D-Arg(Pbf)-OH has several scientific research applications, including:

    Peptide Synthesis: It is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis.

    Biological Studies: Peptides containing this compound are used in biological studies to investigate protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.

    Drug Development: It is used in the development of peptide-based drugs, including therapeutic peptides and peptide vaccines.

Mechanism of Action

The mechanism of action of H-D-Arg(Pbf)-OH is primarily related to its role in peptide synthesis. The Pbf group protects the guanidino group of arginine during peptide coupling reactions, preventing unwanted side reactions. Once the peptide synthesis is complete, the Pbf group is removed under acidic conditions to yield the free peptide.

Comparison with Similar Compounds

    H-D-Arg(NO2)-OH: This compound has a nitro group protecting the guanidino group of arginine.

    H-D-Arg(Tos)-OH: This compound has a tosyl group protecting the guanidino group of arginine.

Comparison:

    H-D-Arg(Pbf)-OH: is unique due to the presence of the Pbf protecting group, which offers better stability and protection compared to other protecting groups like nitro and tosyl.

  • The Pbf group is less prone to side reactions and provides better yields in peptide synthesis.

Properties

IUPAC Name

(2R)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O5S/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)23-18(21)22-8-6-7-14(20)17(24)25/h14H,6-9,20H2,1-5H3,(H,24,25)(H3,21,22,23)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIXTVCDNCXXSH-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801117638
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200116-81-0
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200116-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]
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